Methyl 3-{[3-(3-phenyl-1,2,4-oxadiazol-5-YL)phenyl]carbamoyl}propanoate
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Overview
Description
Methyl 3-{[3-(3-phenyl-1,2,4-oxadiazol-5-YL)phenyl]carbamoyl}propanoate is a compound that belongs to the class of 1,2,4-oxadiazoles. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of the oxadiazole ring in the structure imparts unique properties to the compound, making it a valuable entity in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of an amidoxime with a carboxylic acid derivative under acidic conditions to form the oxadiazole ring . The reaction conditions often include the use of solvents like dichloromethane (DCM) and catalysts such as hydrochloric acid (HCl) at temperatures ranging from 0°C to 110°C .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-{[3-(3-phenyl-1,2,4-oxadiazol-5-YL)phenyl]carbamoyl}propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Methyl 3-{[3-(3-phenyl-1,2,4-oxadiazol-5-YL)phenyl]carbamoyl}propanoate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 3-{[3-(3-phenyl-1,2,4-oxadiazol-5-YL)phenyl]carbamoyl}propanoate involves its interaction with specific molecular targets and pathways. The oxadiazole ring is known to interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole Derivatives: Compounds like 1-(4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)phenyl)pyrrolidine-2,5-dione and 1-(4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)phenyl)-1H-pyrrole-2,5-dione.
Indole Derivatives: Compounds containing the indole nucleus, which also exhibit diverse biological activities.
Uniqueness
Methyl 3-{[3-(3-phenyl-1,2,4-oxadiazol-5-YL)phenyl]carbamoyl}propanoate is unique due to its specific structural features, such as the combination of the oxadiazole ring with the phenyl and carbamoyl groups. This unique structure imparts distinct biological activities and chemical properties, making it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
methyl 4-oxo-4-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)anilino]butanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O4/c1-25-17(24)11-10-16(23)20-15-9-5-8-14(12-15)19-21-18(22-26-19)13-6-3-2-4-7-13/h2-9,12H,10-11H2,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTUMKTPEZFWECE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC(=O)NC1=CC=CC(=C1)C2=NC(=NO2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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